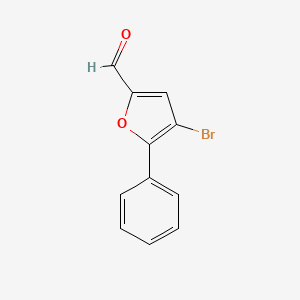

4-Bromo-5-phenylfuran-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-phenylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBVYLRIFQXHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(O2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 5 Phenylfuran 2 Carbaldehyde

Regioselective Bromination Strategies

The introduction of a bromine atom at the C4 position of the furan (B31954) ring, which is substituted with a phenyl group at C5 and a carbaldehyde group at C2, requires precise control of reaction conditions to ensure the desired regioselectivity. The electron-withdrawing nature of the aldehyde group deactivates the furan ring towards electrophilic substitution, while the phenyl group at C5 directs substitution to the adjacent C4 position.

Electrophilic aromatic bromination is a common and effective method for preparing aryl bromides, which are crucial intermediates in organic synthesis. nih.gov The direct bromination of 5-phenylfuran-2-carbaldehyde is a primary route to obtaining 4-bromo-5-phenylfuran-2-carbaldehyde. Reagents such as N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are typically employed for this transformation.

NBS is often the reagent of choice due to its ability to provide a low, constant concentration of bromine, which can help to suppress the formation of over-brominated byproducts. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂). nih.gov The mechanism involves the electrophilic attack of the bromonium ion (Br⁺), or a polarized bromine molecule, on the electron-rich C4 position of the furan ring. The presence of the phenyl group at the C5 position activates the C4 position for this electrophilic attack.

Table 1: General Conditions for Electrophilic Aromatic Bromination

| Reagent | Solvent | Temperature | General Procedure |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to room temperature | NBS is added to a solution of the substrate in MeCN and stirred until completion. nih.gov |

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

Using NBS in acetonitrile is a widely recognized method for the regioselective and chemoselective electrophilic bromination of activated aromatic rings. researchgate.net This system is often preferred due to its environmental friendliness and the ease of the procedure. researchgate.net For many activated substrates, the reaction can proceed to completion in a relatively short time, sometimes within minutes, although standard protocols may suggest longer reaction times to ensure full conversion. researchgate.net

The choice of solvent can significantly influence the reaction's outcome. For instance, in the bromination of furan-2-carbaldehyde with bromine and aluminum chloride, the use of 1,2-dichloroethane (B1671644) as a solvent leads to the 4,5-dibromoaldehyde, whereas its absence favors the 4-bromo-5-chloro-aldehyde. researchgate.net Careful control of these conditions is necessary to achieve the desired monobromination at the C4 position.

Table 2: Parameters for Optimization

| Parameter | Influence on Reaction | Typical Adjustments |

|---|---|---|

| Solvent | Affects solubility, reaction rate, and selectivity. | Acetonitrile is often effective for NBS brominations. researchgate.net |

| Temperature | Controls reaction rate and can influence side reactions. | Reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. nih.gov |

| Reaction Time | Ensures complete conversion of the starting material. | Monitored by techniques like GC-MS or TLC to determine the optimal duration. researchgate.net |

| Stoichiometry | Controls the extent of bromination. | Using approximately one equivalent of the brominating agent is crucial to prevent di- or polybromination. nih.gov |

Photochemical Synthetic Routes and Mechanistic Considerations

Photochemical reactions offer an alternative pathway for the synthesis of halogenated furan derivatives, often providing unique reactivity and selectivity compared to traditional thermal methods.

Irradiation of halogenated furan derivatives in aromatic solvents can lead to photosubstitution reactions. researchgate.net For example, the irradiation of 5-bromofuran-2-carbaldehyde in a benzene (B151609) solution has been shown to furnish 5-phenylfuran-2-carbaldehyde in good yields. researchgate.netresearchgate.net This type of reaction proceeds through a mechanism that can involve radical intermediates or exciplex formation, where the electronically excited furan derivative interacts with the aromatic solvent. researchgate.net

A notable photochemical approach to synthesize 5-aryl-4-bromo-2-furyl derivatives, including this compound, starts with 4,5-dibromofuran-2-carbaldehyde. researchgate.net By irradiating this dibromo precursor in an aromatic solvent such as benzene, a selective substitution of the bromine atom at the C5 position with a phenyl group can be achieved, leaving the bromine at the C4 position intact. researchgate.net This method provides a direct route to the target molecule from a readily available starting material. The reaction is believed to proceed via a radical mechanism initiated by the photolytic cleavage of the C-Br bond.

Table 3: Photochemical Synthesis of Aryl-Furyl Derivatives

| Starting Material | Reagent / Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,5-Dibromofuran-2-carbaldehyde | Irradiation in benzene | 5-Phenyl-4-bromo-furan-2-carbaldehyde | Good | researchgate.net |

| 5-Bromofuran-2-carbaldehyde | Irradiation in benzene | 5-Phenylfuran-2-carbaldehyde | 64% | researchgate.netresearchgate.net |

Exploratory Synthetic Pathways and Precursor Chemistry

Beyond direct bromination and photochemical routes, other synthetic strategies can be considered. These often involve the synthesis of the key precursor, 5-phenylfuran-2-carbaldehyde, from different starting materials, followed by the regioselective bromination step as described previously.

The synthesis of 5-phenylfuran-2-carbaldehyde itself can be accomplished through various modern organic chemistry reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly efficient method. 5-Phenylfuran-2-carbaldehyde can be prepared by reacting 5-bromofuran-2-carbaldehyde with phenylboronic acid in the presence of a palladium catalyst. researchgate.net This reaction has been reported with high yields, sometimes exceeding 90%, especially when performed in a continuous flow reactor. researchgate.net

Other palladium-catalyzed reactions for the synthesis of the precursor include:

Hiyama Coupling: Coupling of 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane. researchgate.net

Stille Coupling: Reaction of 5-bromofuran-2-carbaldehyde with phenyl tributyl tin. researchgate.net

Once the 5-phenylfuran-2-carbaldehyde precursor is synthesized, the regioselective bromination at the C4 position can be carried out as the final step to yield the target compound, this compound.

Strategies for Constructing the Furan Ring with Pre-existing Substituents

Building the furan ring from acyclic precursors bearing the desired substitution pattern is a direct and often efficient approach. This strategy relies on cyclization reactions where the key bonds forming the heterocyclic ring are made in the final steps of the sequence.

One of the most classical and versatile methods for furan synthesis is the Paal-Knorr furan synthesis . youtube.com This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. youtube.com For the specific target of this compound, a hypothetical 1,4-dicarbonyl precursor would be required, which upon cyclization would yield the desired product. The challenge lies in the synthesis of this highly functionalized and sterically hindered precursor.

Transition metal-catalyzed cyclization reactions represent a more modern and powerful alternative for constructing substituted furans. nih.gov These methods often proceed under mild conditions and offer high degrees of regioselectivity. For instance, cobalt-catalyzed metalloradical cyclization of α-diazocarbonyls with alkynes can produce polyfunctionalized furans. nih.gov Similarly, gold- and palladium-catalyzed reactions have been developed for the cycloisomerization of various functionalized acyclic starting materials into furans. rsc.orgorganic-chemistry.org A gold-catalyzed cyclization of conjugated allenones, for example, provides a direct route to substituted furans under mild conditions. organic-chemistry.org

Table 1: Selected Methodologies for Furan Ring Construction via Cyclization

| Reaction Name | Precursors | Key Reagents/Catalysts | General Applicability |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, p-TSA) | Wide applicability for various substituted furans. youtube.com |

| Feist–Benary Furan Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Good for synthesizing furans with ester or keto substituents. |

| Gold-Catalyzed Cycloisomerization | Conjugated allenones | Au nanoparticles on TiO₂ | Proceeds under very mild conditions. organic-chemistry.org |

| Cobalt-Catalyzed Metalloradical Cyclization | α-Diazocarbonyls and terminal alkynes | Cobalt(II) porphyrin complexes | Produces polyfunctionalized furans with complete regioselectivity. nih.gov |

These methods highlight the strategy of assembling a complex acyclic precursor that contains all the necessary atoms and substituents, which is then cyclized to form the final aromatic furan ring.

Methodologies for Introducing the Phenyl and Formyl Moieties

An alternative and often more practical approach to synthesizing this compound involves the stepwise functionalization of a simpler, pre-existing furan ring. This strategy allows for greater flexibility and control in the introduction of each substituent. A plausible synthetic route would start with a brominated furan and sequentially introduce the phenyl and formyl groups.

Introduction of the Phenyl Moiety

The introduction of an aryl group, such as phenyl, onto a heteroaromatic ring is commonly achieved through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation, involving the reaction of a halo-furan with phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of the target molecule, a potential precursor could be 2,4-dibromo-5-phenylfuran or a similar dihalofuran, where one bromine atom is selectively coupled with phenylboronic acid. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgdntb.gov.ua For instance, the use of specific phosphine (B1218219) ligands can significantly influence the efficiency of the coupling reaction. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated Furans

| Furan Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PAP ligand | K₃PO₄ | Toluene | >99% researchgate.net |

| 2-Bromobenzo[b]furan | Alkenylaluminum reagents | PdCl₂ / XantPhos | - | DCE | Up to 97% rsc.org |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 60-85% mdpi.com |

Introduction of the Formyl Moiety

The formylation of electron-rich aromatic and heteroaromatic compounds is efficiently carried out using the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the formylating agent. jk-sci.com Furan and its derivatives are suitable substrates for this reaction. researchgate.netmdpi.com The regioselectivity of the Vilsmeier-Haack formylation is directed by the existing substituents on the furan ring. In a 4-bromo-5-phenylfuran substrate, the formyl group would be directed to the electron-rich and sterically accessible C2 position. The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde. organic-chemistry.orgwikipedia.org

An alternative to the Vilsmeier-Haack reaction is the lithiation of the furan ring followed by quenching with a formylating agent like DMF. mdpi.com This requires careful control of regioselectivity, often achieved by using directing groups or by exploiting the inherent acidity of specific protons on the furan ring. psu.edu For instance, a bromine atom can facilitate metal-halogen exchange with an organolithium reagent, creating a nucleophilic furan species that can then react with DMF to introduce the aldehyde group.

Table 3: Common Conditions for the Formylation of Aromatic Heterocycles

| Method | Substrate Type | Reagents | General Conditions |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Electron-rich heterocycles (e.g., furan, pyrrole) | DMF, POCl₃ (or other acid chlorides) | 0°C to 80°C, followed by aqueous workup. ijpcbs.comjk-sci.com |

| Directed Lithiation-Formylation | Substituted heterocycles | 1. n-BuLi or LDA at low temp (-78°C). 2. DMF | Requires anhydrous conditions and inert atmosphere. mdpi.com |

The synthesis of this compound thus exemplifies the sophisticated strategies employed in modern organic chemistry to construct highly functionalized heterocyclic molecules with precise control over the substitution pattern.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Phenylfuran 2 Carbaldehyde

Reactions Involving the Furan (B31954) Ring

The furan nucleus in 4-Bromo-5-phenylfuran-2-carbaldehyde is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the phenyl, bromo, and carbaldehyde substituents.

Electrophilic Aromatic Substitution Potentials

The furan ring is an electron-rich aromatic system, generally more reactive towards electrophiles than benzene (B151609). numberanalytics.com Electrophilic substitution on furan typically occurs at the C2 (α) position, which is the most electron-rich. numberanalytics.com In this compound, the C2 and C5 positions are occupied, leaving the C3 position as the only available site for substitution.

The potential for electrophilic attack at the C3 position is governed by the cumulative electronic and steric effects of the existing substituents:

Formyl Group (-CHO) at C2: This is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Its deactivating nature is most pronounced at the C3 and C5 positions.

Bromo Group (-Br) at C4: Halogens are deactivating due to their inductive effect but are ortho-, para-directing because of their resonance effect. matanginicollege.ac.in The bromo group at C4 would direct an incoming electrophile to the C3 and C5 positions.

Phenyl Group (-C₆H₅) at C5: The phenyl group is generally considered an activating group that directs incoming electrophiles to the ortho and para positions relative to its point of attachment.

Reactivity at the Bromine-Substituted Position

The carbon-bromine bond at the C4 position provides a valuable handle for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. Aryl and heteroaryl bromides are common substrates for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura and Heck couplings. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions. For instance, reacting it with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 4,5-diaryl-furan-2-carbaldehyde derivative. This is analogous to the reported synthesis of 2-arylfurans from 2-bromofuran (B1272941) and various arylboronic acids. tandfonline.com The reaction is highly versatile, allowing for the introduction of a wide range of substituents. libretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org this compound could be coupled with alkenes like styrene (B11656) or acrylates to introduce a vinyl group at the C4 position of the furan ring. This provides a direct method for extending the carbon framework. nih.gov

The table below summarizes representative cross-coupling reactions on analogous bromo-heterocyclic compounds, illustrating the potential reactivity of this compound.

| Reaction | Substrate | Coupling Partner | Catalyst / Base / Solvent | Product | Yield | Ref |

| Suzuki-Miyaura | 2-Bromofuran | Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ / DMF-H₂O | 2-Phenylfuran | 75% | tandfonline.com |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 88% | nih.gov |

| Suzuki-Miyaura | 4-Bromobenzaldehyde | Phenylboronic acid | Pd catalyst / Base / H₂O-EtOH | 4-Phenylbenzaldehyde | >95% conv. | researchgate.net |

| Heck | Iodobenzene | Styrene | PdCl₂ / KOAc / Methanol | Stilbene | N/A | wikipedia.org |

Transformations of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the one present in this compound is no exception. It can undergo a wide array of transformations, including oxidation, reduction, and nucleophilic addition.

Oxidative Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents. The product of such an oxidation would be 4-Bromo-5-phenylfuran-2-carboxylic acid. Research has shown that 2-furan carbaldehyde can be oxidized to 2-furan carboxylic acid via photosensitized oxidation. orientjchem.org Other common reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺) are also effective for this transformation.

| Starting Material | Reagent(s) | Product | Ref |

| 2-Furan carbaldehyde | Uranyl Salts / Light / O₂ | 2-Furan carboxylic acid | orientjchem.org |

| Aldehyde (general) | KMnO₄ or Jones Reagent | Carboxylic Acid | N/A |

| Aldehyde (general) | Tollens' Reagent (Ag₂O, NH₄OH) | Carboxylate | N/A |

Reductive Reactions to Alcohol Derivatives

Reduction of the aldehyde group yields a primary alcohol, (4-Bromo-5-phenylfuran-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones without affecting other functional groups like esters or, in this case, the aryl bromide. masterorganicchemistry.comnumberanalytics.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively reduce the aldehyde. libretexts.org However, care must be taken, as some studies on related 5-bromofuran derivatives have shown that NaBH₄ can lead to side products, suggesting the choice of reducing agent may be critical for achieving high yields. nih.gov

| Starting Material | Reagent(s) | Product | Notes | Ref |

| Aldehyde (general) | NaBH₄, then H₃O⁺ | Primary Alcohol | Mild, selective for carbonyls | masterorganicchemistry.comlibretexts.org |

| Ketone (general) | NaBH₄, then H₃O⁺ | Secondary Alcohol | Mild, selective for carbonyls | masterorganicchemistry.comlibretexts.org |

| 3-(5-Bromofuran-2-yl) derivative | NaBH₄ | Multiple side products | Indicates potential sensitivity of bromofurans | nih.gov |

| 3-(Furan-2-yl) derivative | NaBH₄ / Methanol | Saturated propanenitrile | 61% Yield | nih.gov |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for constructing more complex molecules.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of a new carbon-carbon bond and, after an acidic workup, a secondary alcohol. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 1-(4-Bromo-5-phenylfuran-2-yl)ethanol.

Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.org Treatment of this compound with a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂) would replace the carbonyl oxygen with the corresponding alkylidene group, forming 4-Bromo-2-(ethenyl)-5-phenylfuran. The stereochemistry of the resulting alkene depends on the nature of the ylide used. masterorganicchemistry.com

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds. A relevant example is the Erlenmeyer-Plöchl reaction, where an aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) to form an azlactone. This reaction has been successfully performed on the closely related 5-(2-bromophenyl)furan-2-carboxaldehyde. nih.govresearchgate.net

The table below provides examples of nucleophilic addition reactions on analogous furan-2-carbaldehydes.

| Reaction Type | Aldehyde Substrate | Nucleophile / Reagent | Product Type | Ref |

| Grignard Addition | Aldehyde (general) | R-MgX, then H₃O⁺ | Secondary Alcohol | masterorganicchemistry.com |

| Wittig Reaction | Aldehyde (general) | Ph₃P=CHR | Alkene | organic-chemistry.orgmasterorganicchemistry.com |

| Erlenmeyer-Plöchl | 5-(2-Bromophenyl)furan-2-carboxaldehyde | Hippuric acid / KOAc / Ac₂O | (4E)-2-Phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | nih.govresearchgate.net |

| Claisen-Schmidt | 5-Aryl-furan-2-carbaldehydes | Acetophenone | Furan chalcone | dntb.gov.ua |

Nucleophilic Substitution Reactions at the Bromine Atom

While specific studies detailing the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, the general reactivity patterns of bromo-substituted aromatic and heteroaromatic compounds provide a framework for understanding its potential transformations. Nucleophilic aromatic substitution (SNAr) on a furan ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of the electron-withdrawing carbaldehyde group can facilitate such reactions by stabilizing the intermediate Meisenheimer-like complex.

Replacement by Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary or secondary amines, is expected to yield the corresponding 4-amino-5-phenylfuran-2-carbaldehyde derivatives. These reactions typically require elevated temperatures and often the use of a base to facilitate the displacement of the bromide ion. The reaction mechanism would likely proceed through an addition-elimination pathway.

Table 1: Hypothetical Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Product |

|---|---|

| Ammonia | 4-Amino-5-phenylfuran-2-carbaldehyde |

| Diethylamine | 4-(Diethylamino)-5-phenylfuran-2-carbaldehyde |

Replacement by Sulfur-Based Nucleophiles (e.g., Thiols)

Similarly, sulfur-based nucleophiles, like thiols or thiophenols, can be employed to replace the bromine atom. These reactions, often carried out in the presence of a base such as sodium or potassium hydroxide, would lead to the formation of 4-(alkylthio)- or 4-(arylthio)-5-phenylfuran-2-carbaldehydes. The high nucleophilicity of the thiolate anion generally allows these reactions to proceed under milder conditions compared to their nitrogen-based counterparts.

Replacement by Oxygen-Based Nucleophiles (e.g., Alkoxides)

The substitution of the bromine atom with oxygen-based nucleophiles, for instance, alkoxides or phenoxides, would result in the synthesis of 4-alkoxy- or 4-aryloxy-5-phenylfuran-2-carbaldehydes. These reactions are typically performed under basic conditions, often in the corresponding alcohol as the solvent.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on the furan ring of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Strategies Utilizing the Halogenated Furan Moiety

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. This compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the furan ring. The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system (e.g., toluene/water, dioxane/water).

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4,5-Diphenylfuran-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 4-(4-Methoxyphenyl)-5-phenylfuran-2-carbaldehyde |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can likely participate in other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction would involve the coupling of the bromo-furan with an alkene, such as styrene or an acrylate, to introduce a vinyl substituent at the 4-position.

Sonogashira Coupling: This reaction with a terminal alkyne would lead to the formation of a 4-alkynyl-5-phenylfuran-2-carbaldehyde derivative.

Stille Coupling: Coupling with an organotin reagent would provide another avenue for carbon-carbon bond formation.

Buchwald-Hartwig Amination: This reaction would be an alternative method for forming carbon-nitrogen bonds, coupling the bromo-furan with amines.

While specific, detailed research findings for these reactions with this compound are not readily found in a broad survey of scientific literature, the established reactivity of similar brominated heterocyclic compounds strongly suggests the feasibility and potential utility of these transformations in synthetic organic chemistry. Further experimental investigation would be necessary to determine the optimal conditions and scope of these reactions for this particular substrate.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Phenylfuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 4-Bromo-5-phenylfuran-2-carbaldehyde, a combination of ¹H, ¹³C, and advanced NMR methods provides a complete picture of its complex architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignments

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. In this compound, the distinct electronic environments of the protons on the furan (B31954) and phenyl rings, as well as the aldehyde proton, give rise to a characteristic spectrum.

The aldehyde proton (CHO) is expected to resonate furthest downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. This signal would appear as a sharp singlet. The single proton on the furan ring (H-3) would likely appear as a singlet in the aromatic region, with its precise chemical shift influenced by the adjacent aldehyde and bromine substituents. Protons on the phenyl ring typically resonate between δ 7.0 and 8.0 ppm. The ortho-protons are expected to be the most downfield of the phenyl signals due to the deshielding effect of the furan ring, while the meta- and para-protons would appear slightly more upfield. The coupling between these protons would result in a complex multiplet pattern.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| Phenyl-H (ortho) | 7.7 - 8.0 | Multiplet (m) or Doublet (d) |

| Phenyl-H (meta, para) | 7.2 - 7.6 | Multiplet (m) |

| Furan-H3 | 7.0 - 7.4 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically between δ 175 and 185 ppm. The carbons of the furan and phenyl rings resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-4) would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, while the carbon attached to the phenyl group (C-5) and the carbon of the aldehyde group (C-2) would be downfield. The phenyl carbons would show distinct signals for the ipso-, ortho-, meta-, and para-positions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 175 - 185 |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 155 - 160 |

| Phenyl C-ipso | 128 - 132 |

| Phenyl C-ortho, C-meta, C-para | 125 - 135 |

| Furan C-3 | 115 - 125 |

| Furan C-4 | 105 - 115 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for fluorinated analogues)

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a powerful tool for structural analysis. rsc.orgrsc.org The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a wide chemical shift range that is very sensitive to the electronic environment. nih.gov This technique would not only confirm the position of fluorine substitution but also provide information about molecular structure through ¹⁹F-¹H and ¹⁹F-¹³C coupling constants. rsc.org The analysis of fluorinated derivatives using ¹⁹F NMR can offer valuable insights into their electronic properties and molecular conformation. nih.govpsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of medium peaks between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations from both the furan and phenyl rings would be observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage would produce a strong band around 1000-1200 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aldehyde | C=O Stretch | 1680 - 1700 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Furan Ring | C-O-C Stretch | 1000 - 1200 |

| Bromoalkane | C-Br Stretch | 500 - 650 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the exact molecular weight and to gain structural information from its fragmentation pattern. researchgate.net

The molecular formula of the compound is C₁₁H₇BrO₂. nih.gov The high-resolution mass spectrum would show the molecular ion peak (M⁺) corresponding to its exact mass. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺), the formyl radical ([M-CHO]⁺), or a neutral carbon monoxide molecule ([M-CO]⁺), leading to characteristic fragment ions that help to confirm the molecular structure.

| Property | Value |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molecular Weight | ~251.08 g/mol nih.gov |

| Exact Mass | ~249.96294 Da nih.gov |

| Key MS Feature | Presence of M⁺ and (M+2)⁺ peaks in ~1:1 ratio |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of this compound, which includes the phenyl ring, the furan ring, and the carbonyl group, is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions observed would be π → π* transitions. The conjugation allows for the delocalization of electrons across the molecule, lowering the energy required for these transitions and shifting the absorption maximum (λmax) to longer wavelengths. It is anticipated that the compound would exhibit one or more strong absorption bands in the 250-350 nm range. The exact position and intensity of these bands are sensitive to the solvent used and the specific electronic interactions between the different parts of the molecule.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information derived from experimental X-ray diffraction, cannot be provided at this time.

While X-ray crystallography is a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application requires the successful growth of a suitable single crystal of the compound of interest. The lack of available data suggests that either the single-crystal X-ray diffraction analysis of this compound has not yet been undertaken, or the results have not been publicly disseminated in peer-reviewed literature or deposited in a structural database.

For context, X-ray diffraction studies on related furan-2-carbaldehyde derivatives provide valuable insights into the structural motifs of this class of compounds. For instance, studies on other substituted furan derivatives often reveal near planarity of the furan ring itself. The orientation of the aldehyde and other substituents relative to the ring is determined by a combination of electronic effects and steric hindrance. In the case of this compound, it would be expected that the phenyl group would be twisted at a certain dihedral angle relative to the furan ring to minimize steric interactions.

Without experimental data, any discussion of the precise crystallographic parameters for this compound remains speculative. Future research involving the synthesis of high-purity crystalline material and subsequent single-crystal X-ray diffraction analysis would be necessary to definitively determine its solid-state structure and provide the detailed research findings and data tables requested.

Computational and Theoretical Studies on 4 Bromo 5 Phenylfuran 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 4-Bromo-5-phenylfuran-2-carbaldehyde, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and various thermodynamic parameters (e.g., enthalpy of formation, Gibbs free energy) would be calculated. These results would provide fundamental insights into the molecule's stability and physical characteristics. However, specific values and detailed analyses from such calculations for this compound are not present in the current body of scientific literature.

Molecular Orbital Analysis and Reactivity Prediction

An essential aspect of computational chemistry is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO, and the resulting HOMO-LUMO gap, are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals on the this compound structure would pinpoint the likely sites for nucleophilic and electrophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, would further quantify its reactivity. At present, a detailed molecular orbital analysis and the corresponding reactivity predictions for this specific compound have not been reported.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties of molecules. For this compound, theoretical calculations could generate predicted spectra for Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Time-Dependent DFT (TD-DFT) is a common approach for predicting electronic transitions and UV-Vis spectra. Similarly, calculations of vibrational frequencies can produce a theoretical IR spectrum, which helps in the assignment of experimental spectral bands to specific molecular vibrations. The GIAO (Gauge-Independent Atomic Orbital) method is often used to predict NMR chemical shifts. These theoretical spectra would be invaluable for validating and interpreting experimental data. However, published studies containing such predictive spectroscopic analysis for this compound could not be located.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its behavior in various organic reactions, such as nucleophilic addition to the aldehyde group or cross-coupling reactions at the bromine-substituted carbon. By calculating the potential energy surface of a proposed reaction pathway, researchers can identify transition states, intermediates, and the activation energies associated with each step. This information provides a detailed, atomistic understanding of the reaction mechanism and can help in predicting reaction outcomes and optimizing reaction conditions. As of now, no such computational studies on the reaction mechanisms involving this compound have been documented in the literature.

Strategic Applications of 4 Bromo 5 Phenylfuran 2 Carbaldehyde in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Compounds

The presence of both an aldehyde group and a reactive bromine atom on the furan (B31954) core of 4-Bromo-5-phenylfuran-2-carbaldehyde makes it a potent precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality serves as a key electrophilic site for condensation and cyclization reactions, while the bromo group is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The aldehyde group can readily undergo condensation reactions with various nucleophiles to construct larger molecular frameworks. For instance, in reactions analogous to the Knoevenagel condensation, it can react with active methylene (B1212753) compounds to yield α,β-unsaturated systems, which are themselves precursors to other cyclic structures. Similarly, the Erlenmeyer-Plöchl reaction with hippuric acid can lead to the formation of azlactones, which are intermediates in the synthesis of amino acids and other heterocyclic systems. nih.gov

Furthermore, the aldehyde can react with amine derivatives to form imines, which can then undergo intramolecular cyclization reactions to generate nitrogen-containing heterocycles. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can be a pathway to pyrimidines. The reaction of substituted furan-2-carboxaldehydes with benzothiazolium salts has been shown to produce highly conjugated systems, indicating a potential route to novel dye molecules. nih.govdntb.gov.ua

The bromo substituent at the 4-position of the furan ring is strategically placed for participation in a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at this position, further expanding the range of accessible heterocyclic structures.

Precursor for Advanced Materials (e.g., Polymers, Dyes, Pigments)

The highly conjugated system of this compound and its derivatives suggests their potential application as precursors for advanced materials such as polymers, dyes, and pigments. Furan-containing conjugated polymers are of interest for their applications in organic electronics. numberanalytics.com The reactivity of the aldehyde and bromo groups allows for the incorporation of this furo-phenyl scaffold into larger polymeric structures. For instance, the aldehyde can be used in condensation polymerization, while the bromo group can be functionalized to introduce polymerizable groups.

The extended π-conjugation in molecules derived from this compound is a key characteristic of chromophores. By extending this conjugation through reactions at the aldehyde and bromo positions, it is possible to tune the electronic properties and thus the color of the resulting molecules, leading to the development of novel dyes and pigments. For example, condensation of the aldehyde with suitable partners can lead to push-pull systems with interesting photophysical properties. nih.gov Furan-based materials are also being explored for their biodegradability, offering a renewable resource alternative for organic electronic materials.

Recent research has shown that furan derivatives can be incorporated into complex molecular architectures, such as fullerene derivatives, for applications in advanced materials like perovskite solar cells. acs.orgacs.org This highlights the potential of functionalized furans like this compound in the development of next-generation materials.

Intermediate in the Synthesis of Functionalized Organic Molecules

This compound is a valuable intermediate for the synthesis of a wide range of functionalized organic molecules due to its dual reactivity. The bromo- and formyl- groups can be selectively or sequentially transformed to introduce a variety of functional groups and build molecular complexity.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. These reactions allow for the introduction of a wide array of substituents at the 4-position of the furan ring, as summarized in the table below.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Functional Group |

| Suzuki Coupling | Organoboron compounds | Aryl, heteroaryl, vinyl, alkyl |

| Heck Coupling | Alkenes | Substituted alkenes |

| Sonogashira Coupling | Terminal alkynes | Substituted alkynes |

| Buchwald-Hartwig Amination | Amines | Aryl amines |

The aldehyde group, on the other hand, can be transformed into a variety of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via the Wittig reaction. It can also participate in various condensation reactions to form larger, more complex molecules. This versatility makes this compound a strategic starting material for the synthesis of polysubstituted furan derivatives with tailored properties.

Design and Synthesis of Compounds with Specific Molecular Architectures

The concept of "molecular architectonics" involves the controlled organization of molecular units to create advanced functional systems. nih.govresearchgate.net The diverse reactivity of this compound makes it an excellent candidate for the design and synthesis of compounds with specific and complex molecular architectures.

By strategically combining the reactions of the aldehyde and the bromo groups, chemists can construct intricate molecular scaffolds. For instance, a Suzuki coupling at the bromo-position followed by a Wittig reaction at the aldehyde group allows for the precise and directional extension of the molecular framework. This stepwise and controlled functionalization is crucial for building molecules with desired shapes, sizes, and functionalities.

This approach enables the synthesis of molecules for a variety of applications, from pharmaceuticals to materials science. The ability to introduce different functionalities at specific positions on the furan ring allows for the fine-tuning of the molecule's properties, such as its biological activity or its photophysical characteristics. The furan scaffold itself can be a key component in larger, well-defined nano-, micro-, and macro-architectures with potential uses in fields like flexible electronics, photovoltaics, and drug delivery. nih.gov

Structure Reactivity Relationship Studies of 4 Bromo 5 Phenylfuran 2 Carbaldehyde and Analogues

Impact of Substituent Position and Nature on Furan (B31954) Ring Reactivity

The furan ring is an electron-rich aromatic system, making it inherently more reactive towards electrophilic substitution than benzene (B151609). pearson.com This reactivity is regioselective, with electrophilic attack preferentially occurring at the C2 and C5 positions (the alpha positions). pearson.comquora.com This preference is attributed to the greater resonance stabilization of the cationic intermediate formed during attack at these positions, which allows for the delocalization of the positive charge over three resonance structures, including one involving the ring's oxygen atom. quora.comquora.com In contrast, attack at the C3 or C4 positions (the beta positions) results in an intermediate stabilized by only two resonance structures. quora.comquora.com

The introduction of substituents dramatically alters this intrinsic reactivity. The nature and position of these groups can either enhance or diminish the ring's nucleophilicity.

Electron-Withdrawing Groups (EWGs): Substituents like the formyl (aldehyde) group at the C2 position are strongly deactivating. They pull electron density from the furan ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. Computational studies on substituted furans confirm that the presence of electron-withdrawing groups decreases the reactivity of the system in reactions like the Diels-Alder cycloaddition. rsc.org

Electron-Donating Groups (EDGs): Groups that donate electron density, such as alkyl or aryl substituents, typically activate the furan ring, increasing its reactivity. The phenyl group at the C5 position in the target molecule can be considered weakly activating due to its ability to donate electron density into the ring via resonance. Studies have shown that 5-arylated furan-2-carboxaldehydes are generally more reactive in certain condensation reactions compared to analogues with less activating substituents like methyl groups. nih.gov

Halogens: Halogens exhibit a dual effect. They are deactivating due to their strong electron-withdrawing inductive effect but can be weakly activating through a resonance effect by donating a lone pair of electrons. In the case of 4-Bromo-5-phenylfuran-2-carbaldehyde, the bromine at the C4 position primarily acts to withdraw electron density, further deactivating the ring in conjunction with the C2-aldehyde.

The combined influence of the C2-aldehyde, C4-bromo, and C5-phenyl groups results in a complex electronic landscape. The powerful deactivating effects of the aldehyde and bromine groups generally render the furan ring less reactive towards electrophilic substitution, while the aldehyde group itself becomes the primary site for nucleophilic attack and condensation reactions. nih.govnih.gov

Comparative Analysis of Halogen Effects (e.g., bromo vs. chloro vs. iodo furan carbaldehydes)

Halogen substituents on a furan ring significantly influence its reactivity, with the specific halogen determining the balance between inductive and resonance effects, as well as steric factors. While direct comparative studies on 4-halo-5-phenylfuran-2-carbaldehydes are limited, broader studies on halogenated furans provide critical insights.

Generally, halogen substitution on a furan ring tends to make reactions slower and less thermodynamically favorable. montclair.eduresearchgate.net This is primarily due to the strong inductive electron withdrawal of halogens, which deactivates the ring. The order of electronegativity (F > Cl > Br > I) suggests that chloro-substituted furans would be more deactivated than bromo-substituted ones based on induction alone. However, the resonance donation ability (I > Br > Cl > F) and polarizability also play crucial roles.

| 5-Aryl Substituent | Product Yield (%) with 3-methyl-1,3-benzothiazolium iodide | Product Yield (%) with 3-ethyl-1,3-benzothiazolium iodide |

|---|---|---|

| 4-Chlorophenyl | 57% | 62% |

| 4-Bromophenyl | 57% | 45% |

In this specific reaction series, the 5-(4-chlorophenyl) and 5-(4-bromophenyl) analogues show comparable or slightly varied reactivity, with no clear trend emerging solely from this dataset. nih.gov However, the structural features of 3,4-dihalo-2(5H)-furanones highlight the high reactivity conferred by halogens at the C3 and C4 positions, which become labile and offer sites for nucleophilic substitution. nih.gov This suggests that a bromine atom at the C4 position, as in this compound, could serve as a leaving group in certain nucleophilic aromatic substitution reactions, a reactivity pathway not available to non-halogenated analogues.

Influence of the Aldehyde Group on Overall Molecular Reactivity

The aldehyde group at the C2 position is arguably the most significant functional group in determining the chemical behavior of this compound. Its influence is twofold: it deactivates the furan ring towards electrophilic attack while simultaneously serving as the primary center for reactivity.

As a potent electron-withdrawing group, the aldehyde functionality significantly reduces the electron density of the furan ring, making electrophilic aromatic substitution reactions difficult. This deactivation complements the inductive withdrawal from the C4-bromo substituent.

Conversely, the electrophilic carbon atom of the aldehyde's carbonyl group is highly susceptible to nucleophilic attack. This makes the molecule an excellent substrate for a variety of condensation reactions. Research has demonstrated that substituted furan-2-carboxaldehydes readily react with active methylene (B1212753) compounds such as hippuric acid and benzothiazolium salts. nih.govnih.govresearchgate.net In these reactions, the aldehyde acts as the electrophile, leading to the formation of new carbon-carbon bonds and more complex heterocyclic systems. nih.gov For instance, the reaction with hippuric acid yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.govresearchgate.net The aldehyde's presence, therefore, directs the molecule's reactivity away from the furan ring itself and towards transformations centered on the formyl group.

Steric and Electronic Effects of the Phenyl Substituent

The phenyl group at the C5 position imparts both steric and electronic effects that modulate the molecule's reactivity.

Electronic Effects: The phenyl group is connected directly to the furan ring, allowing for electronic communication between the two aromatic systems. Through resonance, the phenyl ring can act as a weak electron-donating group, pushing electron density into the furan ring. This effect partially counteracts the deactivating influence of the aldehyde and bromo substituents. Evidence for this activating nature comes from studies showing that 5-arylfuran-2-carboxaldehydes are more reactive in certain condensation reactions than analogues lacking an aryl group at the C5 position. nih.gov The electronic nature of the phenyl ring itself can be further tuned; for example, adding an electron-withdrawing nitro group to the phenyl ring results in higher reaction yields in some condensation reactions compared to halo-substituted phenyl rings, indicating a complex interplay of factors beyond simple activation or deactivation. nih.gov

Emerging Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Transformations

The transformation of and synthesis involving 4-Bromo-5-phenylfuran-2-carbaldehyde heavily relies on catalytic methodologies, particularly cross-coupling reactions. Research in this area is focused on developing more efficient, selective, and robust catalytic systems. Palladium-catalyzed reactions have been a cornerstone in the synthesis of related phenylfuran structures. For instance, the Suzuki-Miyaura reaction, which couples a boronic acid with a halide, and the Hiyama cross-coupling, utilizing organosilanes, are prominent methods for forming the C-C bond between the furan (B31954) ring and the phenyl group. researchgate.net

Recent advancements are geared towards catalysts that offer higher turnover numbers, operate under milder conditions, and are effective for a broader range of substrates. For example, the use of sophisticated phosphine (B1218219) ligands can enhance the efficiency of palladium catalysts in Suzuki-Miyaura reactions, leading to nearly quantitative yields. researchgate.net The development of catalysts that are tolerant of a wider variety of functional groups is also a significant area of research, as it allows for more complex molecular architectures to be constructed without the need for extensive protecting group strategies.

Furthermore, there is a growing interest in moving beyond palladium to more abundant and less toxic metals like copper and iron. While not as universally applied as palladium for these specific transformations yet, the development of copper- or iron-based catalysts for cross-coupling reactions represents a significant frontier in sustainable chemistry.

Flow Chemistry Approaches in Synthetic Routes

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex organic molecules like this compound. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov

The modular nature of flow chemistry setups also allows for rapid optimization of reaction conditions. By systematically varying flow rates, concentrations, and temperatures, a large experimental space can be explored in a short amount of time, leading to the identification of optimal synthetic protocols.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. psu.edu The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry. yale.edugctlc.org

Key areas for the application of green chemistry in this context include:

Prevention of Waste : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). psu.edu

Safer Solvents and Auxiliaries : Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. yale.edu The choice of solvent can have a significant impact on the environmental footprint of a synthesis.

Catalysis : Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. yale.edu Catalytic processes are inherently more atom-economical.

Energy Efficiency : Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. psu.edu

Use of Renewable Feedstocks : Exploring starting materials derived from renewable resources rather than depleting fossil fuels. yale.edu

By consciously applying these principles, chemists can develop synthetic routes to this compound that are not only efficient but also environmentally responsible.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in-situ reaction monitoring are invaluable in this regard. These methods provide real-time data on the concentrations of reactants, intermediates, and products, offering a window into the reaction as it occurs. spectroscopyonline.com

For the synthesis and transformations of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for in-situ monitoring. mdpi.com For example, an attenuated total reflectance (ATR) FTIR probe can be inserted directly into a reaction vessel to track the disappearance of starting materials and the appearance of products. spectroscopyonline.com This allows for precise determination of reaction endpoints and can help to identify the formation of any transient intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.